molecular formula C20H21ClN2O4S B2885993 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide CAS No. 921909-77-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide

Cat. No. B2885993
CAS RN: 921909-77-5
M. Wt: 420.91
InChI Key: NOPAWWZRHHWSNL-UHFFFAOYSA-N
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Description

The compound is a derivative of cycloalkanes, which are cyclic hydrocarbons where the carbon atoms are arranged in a ring . They are saturated, meaning all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The exact synthesis process for this specific compound would depend on the specific structure and functional groups present.


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on the specific functional groups present in the molecule. Cycloalkanes, for example, can undergo a variety of reactions, including substitution and addition reactions .

Scientific Research Applications

Therapeutic Applications

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide is a compound with potential applications in various therapeutic areas. One of its derivatives, OPC-31260, has been studied for its effectiveness in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). OPC-31260, a non-peptide arginine vasopressin (AVP) antagonist, has shown promise in increasing urine volume and decreasing urinary osmolality, leading to an improvement in serum sodium levels (Saito et al., 1997).

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of related compounds have been explored in various studies. For instance, 4-chloro-3-nitrobenzenesulfonamide, a related compound, has been used to create a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, suggesting potential therapeutic applications (Sapegin et al., 2018). Additionally, research has been conducted on the synthesis of tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives through novel multicomponent reactions, highlighting the compound's utility in creating diverse chemical structures (Shaabani et al., 2010).

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those related to this compound, has shown potential applications in photodynamic therapy for cancer treatment. These compounds have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for use as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Environmental Applications

The presence and impact of benzenesulfonamide derivatives in the environment, particularly in air particulate matter, have been studied to assess human exposure risks. These compounds are used in various industrial and household applications and have been detected in outdoor air samples, necessitating further research into their environmental and health implications (Maceira et al., 2018).

properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-4-10-23-17-12-15(8-9-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h4-9,11-12,22H,1,10,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPAWWZRHHWSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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